
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.49. The purity is usually 95%.
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Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan Ring : A five-membered aromatic ring containing oxygen, which is known to influence biological activity.
- Piperidine Moiety : A six-membered saturated ring that often contributes to the pharmacological properties of drugs.
- Sulfonamide Group : Commonly associated with antibacterial activity, this group can enhance the compound's solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, similar to other sulfonamide drugs that target bacterial dihydropteroate synthase.
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.
Anticancer Activity
Studies have shown that furan-containing compounds can possess anticancer properties. For example, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Furan derivative | HeLa Cells | 10.5 ± 0.5 | |
Piperidine analog | MCF7 Cells | 8.0 ± 0.3 |
These findings suggest that this compound may also exhibit similar anticancer effects.
Study on Structure-Activity Relationship (SAR)
A comprehensive study on SAR indicated that modifications on the furan and piperidine moieties significantly impact biological activity. For instance:
- Substituent Variations : The introduction of electron-withdrawing groups on the furan ring enhanced cytotoxicity against cancer cell lines.
- Piperidine Modifications : Altering the piperidine nitrogen substituents influenced binding affinity to target receptors.
These insights highlight the importance of structural optimization for enhancing biological efficacy.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound exhibits promising bioactive properties, making it a candidate for drug development. Its structure allows for interactions with various biological targets, including receptors and enzymes involved in disease pathways.
- Cancer Research : Preliminary studies suggest that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide may inhibit cancer cell proliferation through enzyme inhibition and modulation of signaling pathways. Molecular dynamics simulations indicate that similar compounds interact with target proteins primarily through hydrophobic contacts, which could be crucial for anticancer activity.
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Biological Mechanisms :
- Receptor Binding : The compound may bind to specific receptors, influencing various cellular pathways.
- Enzyme Inhibition : It is hypothesized to inhibit enzymes critical for biochemical processes, potentially impacting cancer cell growth.
- Signal Modulation : The compound might modulate intracellular signaling pathways, contributing to its therapeutic effects.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions are used to synthesize the piperidine ring from suitable precursors.
- Attachment of the Furan Group : The furan moiety is introduced to enhance biological interactions.
- Formation of the Sulfonamide Linkage : The final step involves reacting the intermediate with sulfonyl chlorides to form the sulfonamide linkage.
Industrial Applications
- Material Science : Beyond medicinal applications, this compound can serve as a building block for synthesizing new materials with specific properties due to its unique functional groups.
- Chemical Research : It can be utilized in various chemical reactions including oxidation and substitution reactions, facilitating the development of more complex molecular structures.
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated a significant decrease in cell viability at varying concentrations, suggesting its potential as an anticancer agent.
Study 2: Mechanistic Insights
Research utilizing molecular dynamics simulations revealed that similar compounds primarily interact with target proteins through hydrophobic contacts, which could enhance their efficacy in cancer treatment.
Study 3: Enzyme Inhibition
In vitro studies demonstrated that the compound effectively inhibits certain enzymes involved in tumor growth, further supporting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYEKIYHLNZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.